6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol

Beschreibung

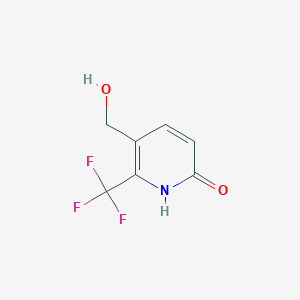

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is a pyridine derivative characterized by three key substituents:

- Trifluoromethyl (-CF₃) at position 2.

- Hydroxymethyl (-CH₂OH) at position 3.

- Hydroxyl (-OH) at position 6.

This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capabilities of hydroxyl groups, making it a candidate for applications in pharmaceuticals and materials science.

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(3-12)1-2-5(13)11-6/h1-2,12H,3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHOZJNVDLVABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydroxylation of 2-Chloro-6-(trifluoromethyl)pyridine

One established method involves the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine with hydroxide ions under controlled conditions to afford 2-hydroxy-6-(trifluoromethyl)pyridine, an important intermediate for subsequent methanol functionalization.

| Parameter | Conditions | Outcome |

|---|---|---|

| Base | Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) | Hydroxylation of chloro substituent |

| Solvent | Water or tert-butyl alcohol | Reaction medium |

| Temperature | 70–150 °C | Elevated temperatures facilitate substitution |

| Pressure | Autogenous pressure or 0.3–0.8 MPa for scale-up | Ensures reaction completion |

| Reaction Time | 4–8 hours | Sufficient for high conversion |

| Yield | 73–91.4% isolated yield | High efficiency |

Example 1: Reaction of 2-chloro-6-(trifluoromethyl)pyridine with aqueous potassium hydroxide at 100 °C for 5 hours resulted in 2-hydroxy-6-(trifluoromethyl)pyridine with a 91.4% yield after acidification and filtration.

Example 2: Using sodium hydroxide under autogenous pressure at 150 °C for 6 hours yielded 73% of the hydroxylated product.

Crystallization and Purification

Post-reaction, the mixture is cooled to 5–10 °C and acidified to pH 5–6 using hydrochloric acid to precipitate the product. The solid is filtered, washed with cold water, and dried under vacuum at 40–70 °C to obtain pure 2-hydroxy-6-(trifluoromethyl)pyridine.

Introduction of the Methanol Group at Position 3

While direct literature on the preparation of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol is limited, the methanol substituent at position 3 is typically introduced via selective reduction or hydroxymethylation of the pyridine ring, often starting from a suitable aldehyde or halomethyl precursor on the pyridine ring.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxylation | 2-chloro-6-(trifluoromethyl)pyridine + KOH/NaOH | 100–150 °C, 4–8 h, aqueous or tert-butyl alcohol solvent | 73–91.4 | High selectivity for hydroxy substitution |

| Acidification | HCl to pH 5–6 | <30 °C during acidification | - | Ensures product precipitation |

| Crystallization | Cooling to 2–10 °C | - | - | Improves purity |

| Drying | Vacuum oven at 40–70 °C | - | - | Removes residual solvents |

- The nucleophilic aromatic substitution of the chloro group by hydroxide is efficient under alkaline conditions and elevated temperatures, with potassium hydroxide generally providing higher yields than sodium hydroxide.

- The choice of solvent impacts the reaction kinetics; tert-butyl alcohol offers a non-aqueous medium facilitating better control in some cases.

- Precise pH control during acidification is critical to maximize product recovery and purity.

- The trifluoromethyl group enhances the compound’s lipophilicity, which may influence solubility and crystallization behavior during purification.

The preparation of this compound involves a multi-step process starting from halogenated trifluoromethylpyridine derivatives. The key step is the nucleophilic substitution of the chloro group with hydroxide ions under controlled temperature and pressure conditions, followed by acidification and crystallization to isolate the hydroxy-substituted intermediate. Subsequent functionalization to introduce the methanol group at position 3 is achieved through additional synthetic steps, which may include reduction or hydroxymethylation. High yields and purity are attainable by optimizing reaction parameters such as base choice, temperature, solvent, and pH control.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₆F₃NO

- Molecular Weight : 189.13 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a hydroxymethyl group at the 3-position and a trifluoromethyl group at the 2-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Medicinal Chemistry Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol has been investigated for its potential as a therapeutic agent due to its biological activity:

- Antimicrobial Activity : Research indicates that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown selective activity against various pathogens, including Chlamydia species, suggesting their potential as therapeutic agents in treating infections .

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, impacting metabolic processes critical in disease states. Its mechanism involves interactions with specific molecular targets, enhancing its suitability for drug discovery .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The findings indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 200 |

| P. aeruginosa | 18 | 150 |

Agrochemical Applications

The compound's unique chemical structure allows for its use in developing agrochemicals:

- Herbicidal Properties : Compounds similar to this compound have been explored for herbicidal applications due to their ability to inhibit specific plant growth pathways. Research has shown promising results in controlling weed species without harming crop plants .

Case Study: Herbicidal Activity

A field trial demonstrated the effectiveness of a formulation containing this compound in controlling common weed species:

| Weed Species | Control Rate (%) | Application Rate (L/ha) |

|---|---|---|

| Amaranthus spp. | 85 | 1 |

| Chenopodium spp. | 90 | 1 |

| Setaria spp. | 75 | 1 |

Synthetic Organic Chemistry

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of various complex organic molecules and pharmaceuticals, enhancing reaction pathways due to its functional groups .

Synthetic Route Example

A common synthetic route involves the reaction of trifluoromethylpyridine with formaldehyde under acidic conditions to yield the desired hydroxymethyl derivative.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol with structurally related pyridine derivatives:

*Estimated based on substituent contributions.

Key Differences and Implications

Substituent Position Effects: The trifluoromethyl group at position 2 (target compound) vs. position 6 (other analogs) alters the electron density of the pyridine ring. For example, -CF₃ at position 2 may deactivate the ring more strongly toward electrophilic substitution compared to position 6 .

Functional Group Impact :

- Chloro vs. Hydroxyl : The 6-chloro analog (CAS 1227596-06-6) exhibits greater lipophilicity, making it more suitable for membrane-permeable drug candidates. In contrast, the hydroxyl group in the target compound may favor interactions with biological targets like enzymes .

- Methoxy vs. Hydroxyl : Methoxy groups (e.g., CAS 917396-37-3) provide steric bulk and moderate electron-donating effects, whereas hydroxyl groups increase acidity and reactivity .

Physical Properties: The target compound’s dual hydroxyl groups likely result in a higher boiling point and lower volatility compared to analogs with single polar groups (e.g., 6-(Trifluoromethyl)pyridine-3-methanol, boiling point 223.1°C) . Density and solubility are influenced by substituent electronegativity; the trifluoromethyl group increases density (e.g., 1.4 g/cm³ for CAS 386704-04-7), while hydroxyl groups enhance water solubility .

Biologische Aktivität

6-Hydroxy-2-(trifluoromethyl)pyridine-3-methanol, also known as 2-Hydroxy-6-(trifluoromethyl)pyridine-3-methanol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C7H6F3NO2. The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and facilitate interaction with cellular targets.

Antimicrobial Activity

Studies have shown that derivatives of trifluoromethyl pyridines exhibit antimicrobial properties. For instance, compounds similar to this compound have been effective against a range of bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. Trifluoromethylated pyridines have been noted to inhibit key enzymes involved in cancer cell proliferation. For example, a related study indicated that certain trifluoromethyl pyridines could inhibit the activity of kinases associated with tumor growth .

Study on Antimicrobial Efficacy

A study conducted on various trifluoromethyl pyridine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a lead compound for antibiotic development .

Investigation of Anticancer Properties

In another study focused on cancer therapy, this compound was tested against several cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. The study highlighted the compound's ability to decrease cell viability significantly in treated groups compared to controls .

Data Table: Biological Activities of this compound

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Significant inhibition (MIC) | |

| Anticancer | Cancer cell lines | Induced apoptosis | |

| Enzyme Inhibition | Kinases | Reduced activity |

Safety and Toxicology

Safety data indicate that while this compound exhibits promising biological activities, it also poses risks such as skin irritation and respiratory issues upon exposure. Proper handling and safety measures are recommended when working with this compound .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify hydroxyl (-OH, δ 5.2–5.8 ppm) and methanol (-CH₂OH, δ 3.7–4.1 ppm) protons.

- ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -70 ppm) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30).

- Elemental Analysis : Verify molecular formula (C₇H₆F₃NO₂) with ≤0.3% deviation .

Advanced: How to resolve conflicting spectroscopic data (e.g., unexpected ¹H NMR splitting)?

Q. Methodological Answer :

- Variable Temperature NMR : Heat samples to 60°C to distinguish dynamic effects (e.g., hydrogen bonding) from structural isomers .

- 2D NMR (COSY, HSQC) : Map coupling between hydroxyl and adjacent protons.

- X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., monoclinic space groups common for pyridines) .

Case Study : If a doublet integrates as a singlet, suspect steric hindrance altering proton exchange rates; confirm via DFT calculations .

Basic: What are its primary applications in drug discovery?

Q. Methodological Answer :

- Building Block : Used to synthesize fluorinated analogs of kinase inhibitors or antiviral agents.

- Bioisostere : The trifluoromethyl group enhances metabolic stability; hydroxyl improves solubility for in vivo studies .

Example : Modify the methanol group to esters for prodrug strategies .

Advanced: How to study its interaction with biological targets (e.g., enzymes)?

Q. Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450) to measure binding kinetics (ka/kd).

- Molecular Dynamics Simulations : Model hydrophobic interactions between the trifluoromethyl group and protein pockets (AMBER or CHARMM force fields) .

- Mutagenesis : Replace key residues (e.g., Tyr→Phe) to validate binding hypotheses .

Basic: What are recommended storage conditions?

Q. Methodological Answer :

- Short-Term : Store at -20°C in amber vials under argon to prevent oxidation.

- Long-Term : Lyophilize and keep in desiccators with silica gel.

Stability Data : Shelf life >2 years if moisture <0.1% (Karl Fischer titration) .

Advanced: How to perform kinetic stability studies under physiological conditions?

Q. Methodological Answer :

- Buffer Screening : Incubate compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C.

- LC-MS/MS Quantification : Monitor degradation products (e.g., oxidized aldehydes) using MRM transitions (e.g., m/z 195→177) .

- Arrhenius Plot : Calculate activation energy (Ea) from degradation rates at 25°C, 37°C, and 50°C to predict shelf life .

Advanced: How does substitution (e.g., -OH vs. -F) impact reactivity?

Q. Methodological Answer :

- Electronic Effects : Hydroxy groups increase ring electron density, accelerating electrophilic substitution at the 4-position. Fluorine, being electron-withdrawing, directs reactions to the 5-position .

- Steric Effects : Compare reaction rates of 6-hydroxy vs. 6-fluoro analogs in SNAr reactions with morpholine. Use Hammett plots (σ values: -OH = 0.12, -F = 0.43) to quantify electronic contributions .

Advanced: How to profile impurities in scaled-up batches?

Q. Methodological Answer :

- UPLC-QTOF-MS : Detect trace impurities (<0.1%) with high-resolution mass accuracy (error <2 ppm).

- Synthesis Pathway Analysis : Predict impurities (e.g., unreacted chloro-precursor) using retrosynthetic software (e.g., Pistachio/Bkms_metabolic databases) .

- Purification : Employ preparative SFC (supercritical CO₂/methanol) for chiral separations if racemization occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.